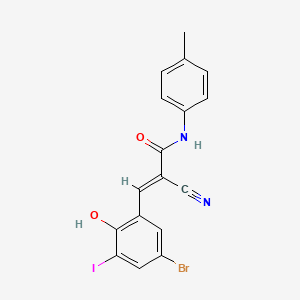![molecular formula C21H11F6N5O5 B11521835 4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B11521835.png)
4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups, trifluoromethyl groups, and an indazole core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide typically involves multiple steps, including nitration, amination, and oxidation reactions. The process begins with the nitration of a suitable precursor to introduce nitro groups, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The final step involves the formation of the indazole core and the oxidation of the amine to the 1-oxide form.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
Scientific Research Applications
4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The indazole core is essential for its biological activity, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dinitro-4-(trifluoromethyl)phenyl)phthalimide
- Fluazinam
- Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
Uniqueness
4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide stands out due to its unique combination of nitro and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H11F6N5O5 |
|---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
1-hydroxy-4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]indazol-3-imine |
InChI |
InChI=1S/C21H11F6N5O5/c22-20(23,24)11-3-1-5-13(7-11)28-19-18-16(9-15(31(34)35)10-17(18)32(36)37)30(33)29(19)14-6-2-4-12(8-14)21(25,26)27/h1-10,33H |
InChI Key |
LFMQZPUNXHBYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC(=C4)C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(4-ethoxyphenyl)-4-methoxy-5-oxo-3-(phenylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11521753.png)
![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11521756.png)
![5-Amino-2-(1-methylethyl)-1-[((E)-2-methylpropylidene)amino]-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B11521759.png)
![1-chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11521764.png)
![1-(4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}phenyl)ethanone](/img/structure/B11521772.png)
![2-({2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)ethyl furan-2-carboxylate](/img/structure/B11521788.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11521801.png)
![6-[(2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11521805.png)
![(3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11521813.png)
![8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11521823.png)
![(3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one](/img/structure/B11521831.png)
![2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11521840.png)
![N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide](/img/structure/B11521845.png)

